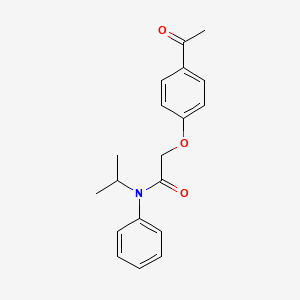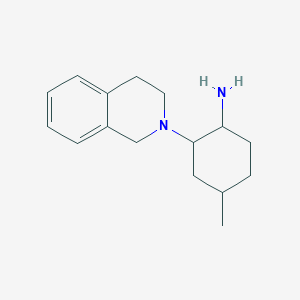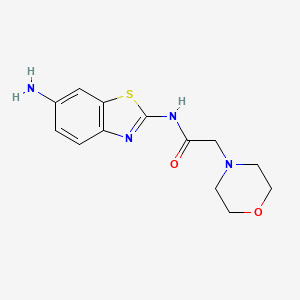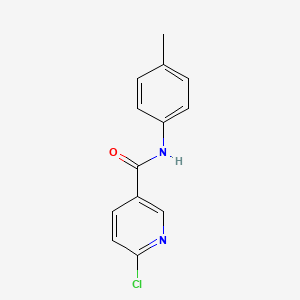
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide (2-APPA) is a synthetic compound that has been used in a variety of scientific research applications. 2-APPA has been studied for its potential applications in pharmacology, biochemistry, and physiology, as well as its potential to be used as a lab experiment tool.
Applications De Recherche Scientifique
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of certain ion channels. In biochemistry, this compound has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids. In physiology, this compound has been studied for its potential to modulate the activity of certain hormones and neurotransmitters.
Mécanisme D'action
The exact mechanism of action of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various ion channels and enzymes. Specifically, this compound is believed to modulate the activity of certain ion channels, such as the voltage-gated calcium channels, as well as certain enzymes, such as the enzymes involved in fatty acid synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to modulate the activity of certain ion channels and enzymes. Specifically, this compound is believed to modulate the activity of certain voltage-gated calcium channels, as well as certain enzymes involved in fatty acid synthesis. As a result, this compound has been studied for its potential to affect a variety of physiological processes, including inflammation, pain, and hormone regulation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it is non-toxic and has a relatively low cost. However, this compound also has several limitations for use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
Given the potential of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide to modulate the activity of certain ion channels and enzymes, there are a variety of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its effects on various physiological processes. Additionally, further research could be conducted to identify new applications for this compound, such as its potential to be used as a drug or a tool in lab experiments. Finally, further research could be conducted to identify new synthesis methods for this compound and to optimize existing methods.
Méthodes De Synthèse
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-acetylphenol with propan-2-yl acetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces this compound as the main product, with small amounts of other side products.
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDIEJQNUZIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)

![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)

![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)


![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)